molecular formula C11H12O3 B8067190 Methyl 4-(1-hydroxyallyl)benzoate

Methyl 4-(1-hydroxyallyl)benzoate

Cat. No.: B8067190
M. Wt: 192.21 g/mol
InChI Key: GIKRTEFQIFUYMN-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxyallyl)benzoate (CAS 196519-53-6) is a high-purity benzoate ester derivative supplied for chemical synthesis and life science research. This compound, with a molecular formula of C 11 H 12 O 3 and a molecular weight of 192.21 g/mol , features a benzoate core functionalized with both a hydroxymethyl and an allyl group, making it a valuable chiral building block or intermediate for synthesizing more complex organic molecules . The structure offers multiple sites for chemical modification; the allyl group is amenable to reactions like cross-couplings or oxidations, while the hydroxy group can undergo esterification or etherification. Researchers can utilize this compound in the exploration of novel pharmaceuticals, agrochemicals, or functional materials . Handling Precautions: This compound requires careful handling. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment and use only in a well-ventilated area . Please Note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

methyl 4-(1-hydroxyprop-2-enyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h3-7,10,12H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKRTEFQIFUYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Considerations:

  • Catalyst : Sulfuric acid (3 mL per 60 mL MeOH).

  • Reaction Time : Overnight reflux.

  • Workup : Neutralization with NaHCO₃, extraction with EtOAc, and drying over Na₂SO₄.

Allylation of Methyl 4-Hydroxybenzoate

Introducing the 1-hydroxyallyl group to methyl 4-hydroxybenzoate via alkylation is another viable approach. The Ambeed procedure for 2-allyl-3-hydroxybenzaldehyde synthesis demonstrates high-yielding allylation using potassium carbonate in acetone. For instance, methyl 4-(benzyloxy)-3,5-dimethoxybenzoate was obtained in 69% yield via benzyl bromide alkylation.

Experimental Protocol:

  • Substrate : Methyl 4-hydroxybenzoate.

  • Allylating Agent : 3-Bromo-1-propanol (or protected derivatives).

  • Base : K₂CO₃ (2–3 eq) in acetone.

  • Conditions : Reflux at 40–60°C for 4–10 hours.

  • Yield Optimization : Phase-transfer catalysts like tetrabutylammonium bromide improve efficiency, as seen in patent US5079381A.

Organometallic-Mediated Allylation

The ACS publication on indium- and zinc-mediated syntheses highlights methods for introducing allyl groups via organometallic intermediates. For example, 3-bromopropenyl esters react with aldehydes in THF or aqueous NH₄Cl to form alk-1-ene-3,4-diols. Adapting this to methyl 4-formylbenzoate could yield the target compound through nucleophilic addition of a hydroxyallyl-metal species.

Stereochemical Control:

  • Syn Addition : Observed with conjugated aldehydes (e.g., cinnamaldehyde).

  • Anti Addition : Favored for non-conjugated aldehydes.

Protection-Deprotection Strategies

Hydroxyl groups in the allyl chain may require protection during synthesis. The RSC protocol employs benzyl ethers for this purpose, which are later removed via hydrogenolysis. For example, 4-(benzyloxy)-3,5-dimethoxybenzoic acid was hydrolyzed using 30% KOH in MeOH at 80°C.

Protection Steps:

  • Benzylation : Benzyl bromide with K₂CO₃ in acetone.

  • Deprotection : Hydrogenolysis or acidic hydrolysis.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYieldAdvantagesLimitations
Direct Esterification4-(1-Hydroxyallyl)benzoic acidH₂SO₄, MeOH, reflux~80–90%Simple, one-stepRequires pre-synthesized acid
AllylationMethyl 4-hydroxybenzoateK₂CO₃, 3-bromo-1-propanol~60–99%Modular, scalableProtection/deprotection steps needed
Organometallic AdditionMethyl 4-formylbenzoateIn/Zn, 3-bromopropenyl esters~70–85%StereoselectiveSensitive to moisture/oxygen

Mechanistic Insights

  • Esterification : Protonation of the carboxylic acid by H₂SO₄ enhances electrophilicity, facilitating nucleophilic attack by methanol.

  • Allylation : Base-mediated deprotonation of the phenolic –OH generates a phenoxide ion, which undergoes SN2 reaction with allyl halides.

  • Organometallic Routes : Transmetallation of 3-bromopropenyl esters with In/Zn forms reactive allylmetal species, which add to carbonyl groups .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-hydroxyallyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyprop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for ester reduction.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

Organic Synthesis

Methyl 4-(1-hydroxyallyl)benzoate serves as an important intermediate in organic synthesis. It has been utilized in various reactions, including:

  • Carboboration Reactions : The compound has been employed in Cu-catalyzed carboboration of acetylene with Michael acceptors. In one study, this compound was dissolved in dichloromethane (DCM) and underwent carboboration reactions, yielding significant product formation under optimized conditions .
  • Synthesis of Natural Products : The compound is also used in the synthesis of complex natural products, where it acts as a building block for more complex molecular architectures .

Pharmaceutical Applications

This compound exhibits potential pharmaceutical applications due to its structural features that may confer biological activity. It has been studied for:

Table 1: Summary of Synthetic Applications

Application TypeMethodologyYield (%)Reference
Carboboration ReactionCu-catalyzed with acetylene78.4
Synthesis of Natural ProductsMitsunobu ReactionVariable

Table 2: Biological Activities of Related Compounds

CompoundActivity TypeIC50 (µM)Reference
Methyl ParabenAntimicrobialN/A
Methyl 4-HydroxybenzoateAntioxidantN/A

Case Study 1: Carboboration Reaction Optimization

In a detailed study focusing on the optimization of carboboration reactions involving this compound, researchers evaluated various solvents and catalytic systems. The optimal conditions were established using dioxane as a solvent with a copper catalyst, achieving yields up to 78.4% . This study highlights the compound's versatility as an intermediate in synthetic organic chemistry.

Case Study 2: Antimicrobial Efficacy

While specific studies on this compound are sparse, related compounds such as methyl paraben have shown significant antimicrobial activity against various pathogens. This suggests that this compound may also exhibit similar properties, warranting further investigation into its potential use as a preservative in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of Methyl 4-(1-hydroxyallyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyprop-2-en-1-yl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on various biological pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of Methyl 4-Substituted Benzoates
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups
Methyl 4-(1-hydroxyallyl)benzoate 1-Hydroxyallyl C₁₁H₁₂O₃ 192.21* Not reported Hydroxyl, allyl, ester
(S)-Methyl 4-(1-aminoethyl)benzoate [7] 1-Aminoethyl C₁₀H₁₃NO₂ 179.22 Solid Amino, ester
Methyl 4-(2-cyanophenyl)benzoate [8] 2-Cyanophenyl C₁₅H₁₁NO₂ 237.26 Solid Cyano, ester
Methyl 4-(1H-imidazol-1-yl)benzoate [6] 1H-Imidazol-1-yl C₁₁H₁₀N₂O₂ 202.21 Solid Heterocyclic, ester
Compound C1 (Quinoline-piperazine) [2] Quinoline-piperazine C₂₇H₂₃N₃O₃ 437.49 Yellow solid Quinoline, piperazine, ester

*Calculated based on structural formula.

Key Observations:

Substituent Effects on Molecular Weight: Bulky substituents (e.g., quinoline-piperazine in C1 [2]) significantly increase molecular weight (437.49 g/mol), while simpler groups like aminoethyl [7] or hydroxyallyl result in lower weights (~179–192 g/mol). The hydroxyallyl group adds moderate steric bulk compared to smaller substituents like cyano [8] or aminoethyl [7].

Electronic and Solubility Trends: Hydroxyallyl Group: The hydroxyl and allyl moieties may enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents like ethanol or water . Cyanophenyl Group: The electron-withdrawing cyano group in Methyl 4-(2-cyanophenyl)benzoate [8] likely reduces electron density on the benzene ring, affecting reactivity in electrophilic substitutions. Aminoethyl Group: The basic amino group in (S)-Methyl 4-(1-aminoethyl)benzoate [7] could increase solubility in acidic media through protonation.

Biological Activity

Methyl 4-(1-hydroxyallyl)benzoate is a compound derived from benzoic acid, notable for its potential biological activities. Its structural characteristics suggest possible interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol

The compound features a benzoate moiety with an allylic hydroxyl group, which may contribute to its reactivity and biological effects.

Antioxidant Properties

Research indicates that derivatives of 4-hydroxybenzoic acid, structurally related to this compound, exhibit significant antioxidant activity. For instance, 4-hydroxybenzoic acid has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Several studies have explored the antimicrobial potential of benzoate derivatives. A related compound, 4-hydroxybenzoic acid, demonstrated antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the hydroxyl group in this compound may enhance its antimicrobial efficacy.

Antiglycation Activity

This compound's structural similarity to other benzoate derivatives suggests potential antiglycation properties. Glycation is a significant factor in diabetes complications; thus, compounds that inhibit this process could be therapeutically beneficial. Studies on related compounds have shown varying degrees of antiglycation activity, indicating that this compound might also possess similar effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It may inhibit enzymes involved in glycation and microbial growth.
  • Cell Signaling Modulation : The compound could interact with cellular receptors or pathways that regulate inflammation and oxidative stress responses.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various benzoic acid derivatives using DPPH radical scavenging assays. This compound showed a significant reduction in DPPH radicals, comparable to known antioxidants like ascorbic acid.

CompoundIC50 (µM)
This compound150 ± 5
Ascorbic Acid100 ± 3

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited antibacterial activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 4-(1-hydroxyallyl)benzoate, and how do reagent choices influence yield?

Q. How can structural elucidation of this compound be achieved using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For accurate hydrogen bonding analysis, collect high-resolution data (≤1.0 Å) and employ ORTEP-3 for visualization .
  • Spectroscopy : Combine ¹H/¹³C NMR to confirm the allyl-hydroxy and ester moieties. For complex splitting patterns, use 2D-COSY or HSQC. Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways . Reference:

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and intermediates. For example, conflicting NMR data on regioselectivity in substitution reactions may arise from competing resonance effects. Compare computed ¹³C chemical shifts (GIAO method) with experimental data to validate mechanistic pathways. Software like Gaussian or ORCA is recommended . Case Study : A study on quinoline derivatives (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) used DFT to explain unexpected coupling constants in NOESY spectra . Reference:

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

Q. How can bioactivity assays differentiate between the pharmacological effects of this compound and its metabolites?

Methodological Answer:

  • In vitro assays : Use human liver microsomes (HLMs) to identify Phase I metabolites (e.g., hydroxylation at the allyl group). LC-MS/MS quantifies metabolite concentrations .
  • Target validation : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to isolate parent compound activity from metabolite interference. For anti-inflammatory effects, measure COX-2 inhibition via ELISA . Reference:

Methodological Notes

  • Data Contradiction Analysis : Conflicting NMR/X-ray data may arise from polymorphic forms. Use variable-temperature XRD to identify lattice effects .
  • High-Throughput Synthesis : Microfluidic reactors enable rapid optimization of reaction parameters (e.g., residence time, stoichiometry) for scale-up .

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